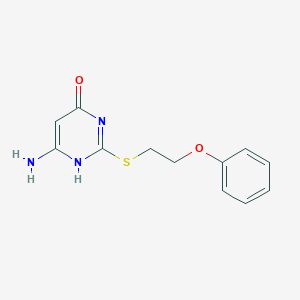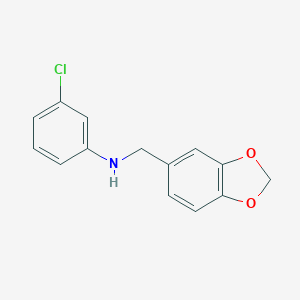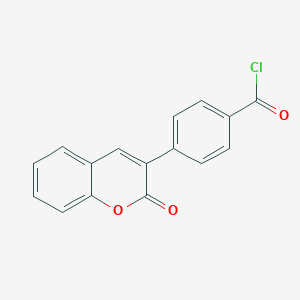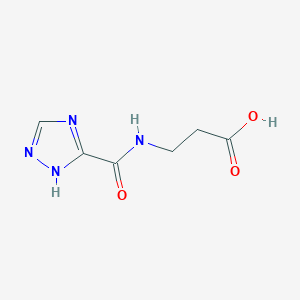![molecular formula C23H22N2O2 B317166 N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B317166.png)
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes an ethoxybenzyl group, a methylphenyl group, and a benzoxazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine typically involves a multi-step process. The initial step often includes the formation of the benzoxazole core through a cyclization reaction. This is followed by the introduction of the ethoxybenzyl and methylphenyl groups via substitution reactions. Common reagents used in these reactions include ethyl bromide, benzyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.
科学研究应用
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives, such as:
2-(2-methylphenyl)-1,3-benzoxazole: Lacks the ethoxybenzyl group, which may affect its biological activity and chemical properties.
N-(4-methoxybenzyl)-2-(2-methylphenyl)-1,3-benzoxazol-5-amine: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C23H22N2O2/c1-3-26-19-11-8-17(9-12-19)15-24-18-10-13-22-21(14-18)25-23(27-22)20-7-5-4-6-16(20)2/h4-14,24H,3,15H2,1-2H3 |
InChI 键 |
YCMNQSPYLFZTHI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C |
规范 SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B317083.png)
![7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B317084.png)
![2-(2,4-dichlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B317086.png)
![4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide](/img/structure/B317088.png)
![N-{4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B317090.png)
![N-(2,4-dichlorobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B317093.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B317095.png)

![2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B317099.png)
![2-chloro-5-[4-[(Z)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid](/img/structure/B317100.png)




